JYL 1511

TRPV1 antagonism calcium influx assay capsaicin-induced activation

JYL 1511 (CAS 623166-14-3) is a high-affinity TRPV1 partial agonist (Ki = 50.4 nM) with a unique functional profile of 17% agonism and 84% antagonism. It is a critical research tool for dissecting TRPV1 signaling thresholds and serves as a benchmark in SAR studies. Unlike pure antagonists (AMG-517, BCTC, SB-705498) or full agonists, this compound is irreplaceable for experiments requiring partial receptor activation. Procure for advanced TRPV1 pathway research.

Molecular Formula C21H29N3O3S2
Molecular Weight 435.6 g/mol
CAS No. 623166-14-3
Cat. No. B1673193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJYL 1511
CAS623166-14-3
SynonymsJYL-1511;  JYL 1511;  JYL1511; 
Molecular FormulaC21H29N3O3S2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC
InChIInChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28)
InChIKeyQGFPXWPVMTWSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(4-tert-butylbenzyl)-N'-(3-methoxy-4-(methylsulfonylamino)benzyl)thiourea (CAS 623166-14-3) in TRPV1 Research: A Quantitative Technical Primer


N-(4-tert-butylbenzyl)-N'-(3-methoxy-4-(methylsulfonylamino)benzyl)thiourea (CAS 623166-14-3), commonly referred to as JYL-1511, is a high-affinity partial agonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. It belongs to the 1,3-diarylalkyl thiourea class of nonvanilloid TRPV1 ligands [2]. Unlike full agonists or pure antagonists, JYL-1511 exhibits both agonistic and antagonistic properties at the TRPV1 receptor, a polymodal nociceptor activated by capsaicin, protons, and heat [1]. This functional profile positions it as a specialized tool for probing TRPV1 signaling dynamics rather than as a direct therapeutic candidate.

Why JYL-1511 (CAS 623166-14-3) Cannot Be Substituted by Generic TRPV1 Antagonists: A Quantitative Rationale


Generic substitution among TRPV1 ligands is scientifically invalid due to profound functional and potency divergences within the same target class. JYL-1511 is a partial agonist, whereas comparators like AMG-517, BCTC, and SB-705498 are pure antagonists, and capsazepine is a competitive antagonist [1]. Even within the thiourea chemical series, minor structural modifications yield dramatic shifts in functional profile. For example, the 3-fluoro analog of the core scaffold (Ki = 53.5 nM, Ki(ant) = 9.2 nM) functions as a potent antagonist of capsaicin, temperature, and pH stimulation, while the 3-methoxy substitution in JYL-1511 (Ki = 51 nM) shifts the profile to partial agonism with 17% agonism and 84% antagonism in rTRPV1/CHO cells [1]. Substituting JYL-1511 with any other TRPV1 modulator would fundamentally alter the experimental system's pharmacological response, invalidating any cross-study comparisons or mechanistic conclusions.

Quantitative Differentiation of JYL-1511 (CAS 623166-14-3): Head-to-Head Evidence vs. TRPV1 Comparators


Functional Potency: JYL-1511 Exhibits 165-Fold Higher Potency Than Capsazepine in Inhibiting Capsaicin-Induced Calcium Uptake

In a direct functional assay measuring inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake in CHO cells heterologously expressing rat TRPV1, JYL-1511 demonstrates an IC₅₀ of 3.4 nM [1]. By comparison, the first-generation TRPV1 antagonist capsazepine exhibits an IC₅₀ of 562 nM in the same functional context . This represents a 165-fold difference in functional potency, underscoring that JYL-1511 is not merely a structural analog but a functionally distinct tool compound.

TRPV1 antagonism calcium influx assay capsaicin-induced activation

Binding Affinity: JYL-1511 Binds rTRPV1 with Ki of 50.4 nM, Defining Its Affinity Niche Relative to α-Methylated Analogs

Competition binding assays using [³H]resiniferatoxin on rat VR1 heterologously expressed in CHO cells yield a Ki value of 50.4 nM for JYL-1511 [1]. This value situates JYL-1511 within a specific affinity range: it is less potent than the (R)-α-methylated analog compound 14 (Ki = 41 nM, Ki(ant) = 4.5 nM) but more potent than the prototype antagonist compound 1 (Ki = 63 nM, Ki(ant) = 54 nM) [2]. Critically, the 3-methoxy substitution in JYL-1511 confers partial agonism, whereas the 3-fluoro analog (Ki = 53.5 nM, Ki(ant) = 9.2 nM) maintains pure antagonism [2].

radioligand binding TRPV1 affinity structure-activity relationship

Functional Profile Differentiation: JYL-1511 Partial Agonism (17% Agonism, 84% Antagonism) vs. Pure Antagonists

JYL-1511 exhibits a partial agonist profile characterized by 17% intrinsic agonism and 84% antagonism of capsaicin-induced activation in rTRPV1/CHO cells [1]. In stark contrast, the 3-fluoro analog (compound 2) from the same chemical series functions as a pure antagonist, showing no measurable agonism while potently antagonizing capsaicin, temperature, and pH stimulation (IC₅₀ = 37 nM in rTRPV1/DRG) [1]. Other TRPV1 modulators such as AMG-517 (IC₅₀ = 0.76 nM for capsaicin activation) and BCTC (IC₅₀ = 35 nM for capsaicin-induced activation) are pure antagonists with no reported agonism .

partial agonism TRPV1 modulation functional selectivity

Potency Spectrum vs. Advanced Antagonists: JYL-1511 Occupies a Mid-Range Potency Niche Distinct from Ultra-Potent (AMG-517) and Moderate-Potency (Capsazepine) Compounds

A comparative analysis of functional IC₅₀ values for capsaicin-induced activation across TRPV1 modulators reveals that JYL-1511 (IC₅₀ = 3.4 nM) [1] occupies a distinct potency niche. It is approximately 4.5-fold less potent than the ultra-potent antagonist AMG-517 (IC₅₀ = 0.76 nM) , roughly equipotent to SB-705498 (IC₅₀ = 3 nM) [2], 10-fold more potent than BCTC (IC₅₀ = 35 nM) , and 165-fold more potent than capsazepine (IC₅₀ = 562 nM) . This mid-range potency, combined with its partial agonist profile, makes JYL-1511 uniquely suited for experiments requiring moderate TRPV1 modulation without complete channel blockade.

TRPV1 antagonist potency comparative pharmacology calcium uptake inhibition

Validated Research Applications for JYL-1511 (CAS 623166-14-3) Based on Quantitative Differentiation


Mechanistic Studies of TRPV1 Partial Agonism and Functional Selectivity

JYL-1511 is uniquely suited for dissecting the signaling consequences of partial TRPV1 activation. Its 17% intrinsic agonism and 84% antagonism profile [1] enables researchers to investigate the threshold of TRPV1 activity required for downstream effects such as neuropeptide release or calcium signaling, without triggering maximal receptor activation. This application is not achievable with pure antagonists (AMG-517, BCTC, SB-705498) or full agonists (capsaicin, resiniferatoxin).

Pharmacological Profiling of Novel TRPV1 Ligands Using JYL-1511 as a Benchmark Partial Agonist

JYL-1511 serves as a critical benchmark for characterizing the functional profile of newly synthesized TRPV1 ligands. Its well-defined Ki (50.4 nM) and functional IC₅₀ (3.4 nM) [1][2] provide a reference point for determining whether novel compounds exhibit partial agonism, full antagonism, or full agonism. This is particularly valuable in structure-activity relationship (SAR) campaigns aimed at optimizing the agonism/antagonism balance of diarylalkyl thiourea derivatives [3].

Studies Requiring Moderate TRPV1 Modulation Without Complete Channel Blockade

For experiments where complete TRPV1 antagonism is undesirable—such as investigations of TRPV1's role in basal physiological processes or in cellular models sensitive to full channel inhibition—JYL-1511 provides a mid-range potency (IC₅₀ = 3.4 nM) with partial agonist properties [1]. Ultra-potent antagonists like AMG-517 (IC₅₀ = 0.76 nM) would produce near-complete blockade at similar concentrations, while low-potency tools like capsazepine (IC₅₀ = 562 nM) may not achieve sufficient receptor engagement.

Control Compound for TRPV1 Phosphorylation and Modulation Studies

JYL-1511's functional profile has been characterized in the context of TRPV1 modulation by protein phosphatase inhibitors such as cyclosporine A [4]. The partial agonist nature of JYL-1511 makes it a sensitive probe for detecting changes in TRPV1 responsiveness due to phosphorylation state alterations, as subtle shifts in the agonism/antagonism balance are more readily observed with partial agonists than with pure antagonists or full agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for JYL 1511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.